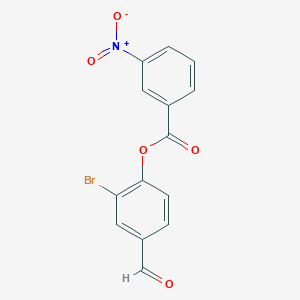

2-bromo-4-formylphenyl 3-nitrobenzoate

Description

2-Bromo-4-formylphenyl 3-nitrobenzoate is a nitroaromatic ester featuring a bromine atom at the ortho position of the formyl-substituted phenyl ring and a nitro group at the meta position of the benzoate moiety. Its crystal structure is influenced by intermolecular interactions such as hydrogen bonding and halogen-mediated contacts, which are critical for understanding its physicochemical behavior .

Properties

IUPAC Name |

(2-bromo-4-formylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTSYTSGCQYEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of functional groups significantly impacts reactivity and intermolecular interactions. Below is a comparative analysis with key analogues:

Key Observations :

- Halogen Interactions : The bromine atom in 2-bromo-4-formylphenyl 3-nitrobenzoate participates in Br⋯O contacts, whereas its positional isomer (4-formyl-2-nitrophenyl 4-bromo-benzoate) exhibits Br⋯Br interactions, which are stronger and influence crystal packing .

- Steric Effects : Replacement of bromine with a methyl group (as in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate) reduces halogen bonding capacity, emphasizing the role of electronegative substituents in lattice stability .

- Bioreporter Specificity : Meta-nitro substitution (3-nitrobenzoate) fails to induce bioreporter activity compared to ortho-nitro analogues, highlighting the importance of nitro group positioning in biological recognition .

Hydrogen Bonding Patterns

Hydrogen bonding networks differ based on substituent arrangement:

- 2-Bromo-4-formylphenyl 3-nitrobenzoate : The formyl group forms C=O⋯H–O bonds with adjacent molecules, creating chains stabilized by nitro-group-mediated π-stacking .

- 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Similar C=O⋯H–O interactions are observed, but the para-bromo substituent disrupts π-stacking, leading to a more layered architecture .

- 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Methyl substitution introduces steric hindrance, reducing hydrogen bond symmetry and yielding less ordered packing .

These variations align with Etter’s graph set analysis, where functionality (e.g., formyl vs. methyl) dictates hydrogen bond donor/acceptor hierarchies .

Halogen Bonding and Crystal Packing

Bromine’s polarizability enables halogen bonding, a critical factor in crystal engineering:

- In 2-bromo-4-formylphenyl 3-nitrobenzoate, Br⋯O interactions (3.2 Å) contribute to a rigid framework, whereas Br⋯Br contacts in its positional isomer (3.5 Å) enhance thermal stability .

- Chlorine analogues (e.g., 4-formyl-2-nitrophenyl 4-chloro-benzoate) exhibit weaker Cl⋯O interactions (3.4 Å), underscoring bromine’s superior halogen bonding capacity .

Research Findings and Implications

- Structural Flexibility : Ortho-substituted bromine in 2-bromo-4-formylphenyl 3-nitrobenzoate allows for tighter molecular packing compared to para-substituted derivatives, as evidenced by smaller unit cell volumes .

- Biological Relevance : While nitroaromatic compounds are pharmacologically active, substituent position (e.g., meta-nitro vs. ortho-nitro) dictates bioreporter compatibility, suggesting tailored synthesis for drug design .

- Crystallographic Tools : Studies utilized SHELX and ORTEP-III for structure refinement, demonstrating the robustness of these programs in resolving halogen and hydrogen bonding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.